![molecular formula C11H24N2O2 B13204735 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group and two methyl groups
Méthodes De Préparation
The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxyethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.
Applications De Recherche Scientifique
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: Used in similar synthetic applications.
Tetraethylene glycol dimethyl ether: Known for its use in various chemical processes.
Tris[2-(2-methoxyethoxy)ethyl]amine: Utilized as a phase-transfer catalyst.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its respective fields.
Propriétés
Formule moléculaire |
C11H24N2O2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)10-12-4-5-13(11)6-7-15-9-8-14-3/h12H,4-10H2,1-3H3 |
Clé InChI |
ASMSIHMPFHLJNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCCN1CCOCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
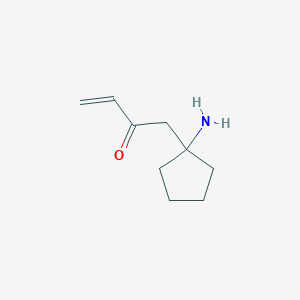
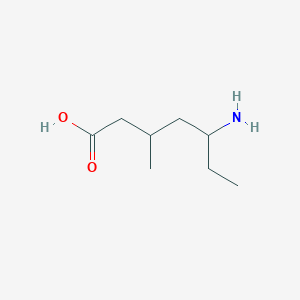
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

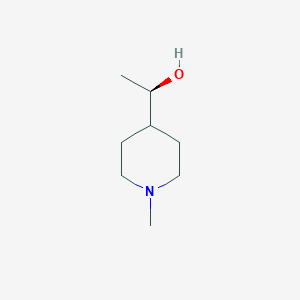

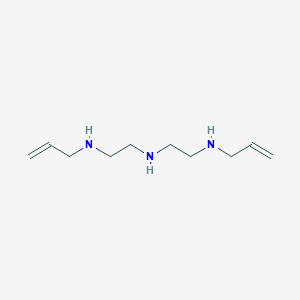
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)
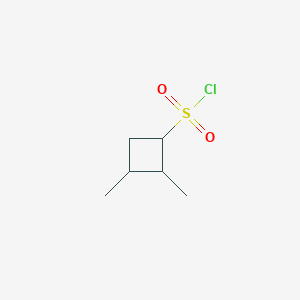
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
